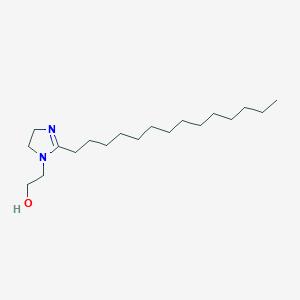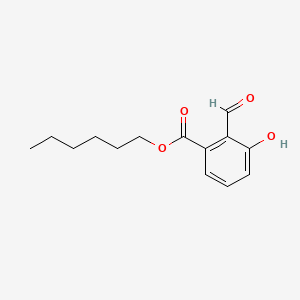![molecular formula C11H22O4Si B14281449 Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 133940-35-9](/img/structure/B14281449.png)
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based coupling agent used to functionalize a variety of substrates. It is known for its ability to modify surfaces to improve the dispersion of nanoparticles and act as an adhesion promoter by treating precursor materials with epoxy silanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with commercial chloroplatinic acid . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the compound is produced by reacting beta-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with octanol, followed by coupling the intermediate product onto porous silica . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various silane derivatives with modified functional groups, which can be used for different applications in material science and chemistry .
Scientific Research Applications
Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to functionalize substrates and improve nanoparticle dispersion.
Medicine: Potential use in drug delivery systems due to its ability to modify surfaces and improve adhesion.
Mechanism of Action
The mechanism of action of Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to act as a coupling agent. It modifies the surface of substrates, improving the dispersion of nanoparticles and enhancing adhesion properties. The molecular targets include various substrates, and the pathways involved are primarily related to surface modification and functionalization .
Comparison with Similar Compounds
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- (Epoxycyclohexyl)ethyltrimethoxysilane
Comparison: Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its highly reactive epoxide ring, which makes it more effective as a coupling agent compared to similar compounds. Its ability to improve nanoparticle dispersion and enhance adhesion properties sets it apart from other silane-based coupling agents .
Properties
CAS No. |
133940-35-9 |
|---|---|
Molecular Formula |
C11H22O4Si |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-7-9-5-4-6-10-11(9)15-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
NTUUXNCVRZQBFX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1CCCC2C1O2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
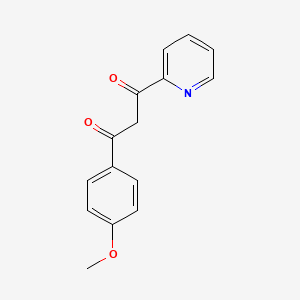

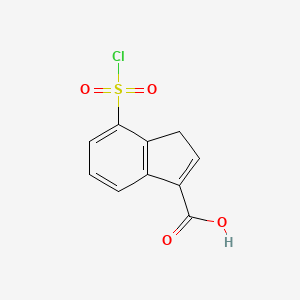
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
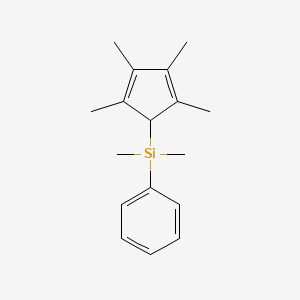
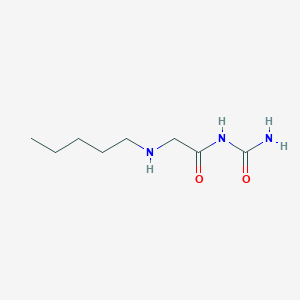

![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
